molecular formula C8H3Cl2F5 B2558599 1,2-Dichloro-4-(1,1,2,2,2-pentafluoroethyl)-benzene CAS No. 117580-59-3

1,2-Dichloro-4-(1,1,2,2,2-pentafluoroethyl)-benzene

Cat. No.: B2558599
CAS No.: 117580-59-3
M. Wt: 265
InChI Key: WXDXCHKMWLTVJX-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-(1,1,2,2,2-pentafluoroethyl)-benzene is an organic compound characterized by the presence of two chlorine atoms and a pentafluoroethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-4-(1,1,2,2,2-pentafluoroethyl)-benzene typically involves the halogenation of a suitable precursor. One common method is the chlorination of 4-(1,1,2,2,2-pentafluoroethyl)benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-(1,1,2,2,2-pentafluoroethyl)-benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The chlorine atoms can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Substitution: Products such as 1,2-dihydroxy-4-(1,1,2,2,2-pentafluoroethyl)benzene.

    Oxidation: Products like 1,2-dichloro-4-(1,1,2,2,2-pentafluoroethyl)quinone.

    Reduction: Products such as 1,2-dichloro-4-(1,1,2,2,2-pentafluoroethyl)cyclohexane.

Scientific Research Applications

1,2-Dichloro-4-(1,1,2,2,2-pentafluoroethyl)-benzene has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-(1,1,2,2,2-pentafluoroethyl)-benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dichloro-4-(1,1,2,2,2-trifluoroethyl)benzene
  • 1,2-Dichloro-4-(1,1,2,2,2-tetrafluoroethyl)benzene
  • 1,2-Dichloro-4-(1,1,2,2,3-pentafluoropropyl)benzene

Uniqueness

1,2-Dichloro-4-(1,1,2,2,2-pentafluoroethyl)-benzene is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability, resistance to degradation, and specific reactivity patterns.

Properties

IUPAC Name

1,2-dichloro-4-(1,1,2,2,2-pentafluoroethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F5/c9-5-2-1-4(3-6(5)10)7(11,12)8(13,14)15/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDXCHKMWLTVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(F)(F)F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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